Predicted Physicochemical Profile Distinction from Adenosine and 2-Chloroadenosine
The target compound exhibits a calculated LogP (XLogP3) of 2.5 [1], indicating higher lipophilicity compared to adenosine (LogP ~ -1.1) and 2-chloroadenosine (LogP ~ -0.1) [2]. This physicochemical difference is directly linked to the hydrophobic 2,4-dichlorobenzyl moiety, which is absent in the comparators.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Adenosine: -1.1; 2-Chloroadenosine: -0.1 |
| Quantified Difference | Δ = +3.6 vs. adenosine; Δ = +2.6 vs. 2-chloroadenosine |
| Conditions | Computed by XLogP3 method (PubChem) |
Why This Matters
Increased lipophilicity alters membrane permeability and plasma protein binding, impacting in vitro assay conditions and in vivo distribution compared to less lipophilic analogs.
- [1] PubChem. CID 168449212. 2-(2,4-Dichlorobenzyl)thioadenosine. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/168449212#section=Computed-Properties View Source
- [2] PubChem. CID 60961 (Adenosine) and CID 701 (2-Chloroadenosine). Computed LogP values. View Source
